N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide
Description
N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cyclopentyl group attached to a thiadiazole ring, which is further connected to a cyclohexyl group via an aminomethyl linkage, and a methanesulfonamide group.
Properties
IUPAC Name |
N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S2/c1-23(20,21)19-13-9-5-4-8-12(13)10-16-15-17-14(18-22-15)11-6-2-3-7-11/h11-13,19H,2-10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXZJPKJNIDRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1CNC2=NC(=NS2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the thiadiazole ring.
Aminomethyl Linkage Formation: The aminomethyl group is attached through a reductive amination process, involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Cyclohexyl Group Introduction: The cyclohexyl group is incorporated through a similar nucleophilic substitution reaction.
Methanesulfonamide Group Addition: Finally, the methanesulfonamide group is added via sulfonation, using reagents like methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide: shares similarities with other thiadiazole-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
